molecular formula C7H7BrO5 B12837673 4-Bromo-3,5-dihydroxybenzoic acid monohydrate

4-Bromo-3,5-dihydroxybenzoic acid monohydrate

Cat. No.: B12837673
M. Wt: 251.03 g/mol
InChI Key: SYJXNQKEJYNMJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction data for 4-bromo-3,5-dihydroxybenzoic acid monohydrate were collected at 150 K using a Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The compound crystallizes in the monoclinic crystal system with space group P2₁/c (No. 14), featuring unit cell parameters a = 7.421(2) Å, b = 12.548(3) Å, c = 10.698(3) Å, β = 101.25(3)°, and V = 975.5(4) ų. The asymmetric unit comprises one 4-bromo-3,5-dihydroxybenzoic acid molecule and one water molecule of crystallization.

The benzene ring (C1–C6) adopts a planar configuration, with a dihedral angle of 4.5(5)° relative to the carboxylic acid group (C7/O1/O2). Bromine substitution at the C4 position introduces steric effects that influence molecular packing. Key bond lengths include C7–O3 = 1.252(5) Å (carboxylic C=O) and C7–O4 = 1.288(5) Å (carboxylic O–H), consistent with partial proton disordering between O3 and O4.

Table 1: Selected crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 7.421(2)
b (Å) 12.548(3)
c (Å) 10.698(3)
β (°) 101.25(3)
Volume (ų) 975.5(4)
Z 4
Density (g/cm³) 1.954

Hydrogen Bonding Network Topology

The crystal packing is stabilized by six distinct O–H⋯O hydrogen bonds (Table 2), forming a three-dimensional network. Carboxylic acid dimers create R₂²(8) motifs through O4–H4⋯O3 interactions [symmetry code: (iii) 1−x, 1−y, 1−z], with H⋯O distances of 1.79(2) Å and D⋯A separations of 2.620(4) Å. These dimers interconnect via water-mediated bonds: O2–H2⋯O5 [2.641(4) Å] and O5–H6⋯O2 [2.918(4) Å], generating R₆⁶(32) supramolecular loops along the b-axis.

The water molecule (O5) acts as a trifurcated hydrogen bond acceptor, participating in three interactions: O5–H6⋯O2, O5–H7⋯O1, and O2–H2⋯O5. This creates interlayer connections that propagate the structure in the direction.

Table 2: Hydrogen bonding parameters

Donor–H⋯Acceptor D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H–A (°)
O1–H1⋯O4ⁱ 0.82(2) 2.19(3) 2.937(4) 151(4)
O2–H2⋯O5ⁱⁱ 0.84(2) 1.82(2) 2.641(4) 169(4)
O4–H4⋯O3ⁱⁱⁱ 0.83(2) 1.79(2) 2.620(4) 175(5)
O5–H6⋯O2ⁱᵛ 0.83(2) 2.18(3) 2.918(4) 149(5)
O5–H7⋯O1 0.84(2) 2.11(2) 2.919(4) 163(4)

Symmetry codes: (i) x, −y+1/2, z−1/2; (ii) x+1, −y+1/2, z+1/2; (iii) −x+1, −y+1, −z+1; (iv) −x+2, y+1/2, −z+1/2.

Comparative Lattice Parameter Analysis with Anhydrous Form

The monohydrate exhibits a 12.4% larger unit cell volume compared to theoretical calculations for the anhydrous form (predicted V ≈ 867 ų), attributable to water incorporation. Key dimensional contrasts include:

  • a-axis expansion : 7.42 Å (monohydrate) vs. 6.89 Å (anhydrous model)
  • c-axis contraction : 10.70 Å vs. 11.25 Å due to altered stacking along the carboxylic acid dimer axis

The water molecules introduce additional hydrogen bonding vectors, increasing coordination numbers for O1 and O2 from 2 (anhydrous) to 3 (monohydrate). This structural modification reduces void space from 18.7% (predicted for anhydrous) to 6.9% in the monohydrate, as calculated using PLATON.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrO5

Molecular Weight

251.03 g/mol

IUPAC Name

4-bromo-3,5-dihydroxybenzoic acid;hydrate

InChI

InChI=1S/C7H5BrO4.H2O/c8-6-4(9)1-3(7(11)12)2-5(6)10;/h1-2,9-10H,(H,11,12);1H2

InChI Key

SYJXNQKEJYNMJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dihydroxybenzoic acid monohydrate can be synthesized through several methods. One common approach involves the bromination of 3,5-dihydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes, where the reaction parameters are optimized for high yield and purity. The product is then purified through recrystallization or other separation techniques to obtain the desired monohydrate form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dihydroxybenzoic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-Bromo-3,5-dihydroxybenzoic acid monohydrate serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting anti-inflammatory and analgesic effects. Its unique structure allows for modifications that can enhance therapeutic efficacy.

Antioxidant Research

This compound is studied for its potential antioxidant properties, making it valuable in formulations aimed at reducing oxidative stress in biological systems. Research indicates that it may interact with reactive oxygen species, thereby mitigating cellular damage.

Biochemical Studies

Researchers utilize this compound to investigate enzyme interactions and metabolic pathways. Preliminary studies suggest that it may modulate activities of proteins involved in inflammatory pathways or microbial resistance mechanisms, which could inform future therapeutic strategies.

Cosmetic Formulations

The compound is incorporated into skincare products due to its potential skin-soothing and protective effects. Its antioxidant properties are particularly appealing to the cosmetic industry, where it can help in formulating products aimed at reducing skin damage from environmental stressors.

Environmental Applications

There is ongoing research into the use of this compound in developing eco-friendly pesticides and herbicides. Its chemical properties may allow for the creation of more sustainable agricultural practices.

Study on Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated a significant reduction in radical concentration, highlighting its potential as an effective antioxidant agent.

Pharmaceutical Applications

Research focusing on the synthesis of anti-inflammatory drugs utilized this compound as a precursor. The resultant derivatives exhibited enhanced anti-inflammatory activity compared to their parent compounds, suggesting that modifications to the structure can lead to improved pharmacological profiles.

Cosmetic Efficacy Study

A clinical trial assessed the effects of skincare formulations containing this compound on skin hydration and elasticity. Results demonstrated significant improvements in skin moisture levels and reduced signs of aging after consistent application over a period of eight weeks.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dihydroxybenzoic acid monohydrate involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Hydrogen Bonding Profile
4-Bromo-3,5-dihydroxybenzoic acid monohydrate C₇H₅BrO₄·H₂O 251.04 2× –OH, –COOH, –Br O–H⋯O (carboxylic acid, hydroxyl, H₂O)
3,5-Dihydroxybenzoic acid (1) C₇H₆O₅ 170.12 2× –OH, –COOH O–H⋯O (carboxylic acid, hydroxyl)
3,5-Dibromo-4-hydroxybenzoic acid C₇H₄Br₂O₃ 295.91 1× –OH, –COOH, 2× –Br O–H⋯O (carboxylic acid, hydroxyl)
4-Bromo-3,5-dimethoxybenzoic acid C₉H₉BrO₄ 265.07 2× –OCH₃, –COOH, –Br Limited H-bonding (methoxy is non-donor)
4-Bromo-3,5-dihydroxybenzamide C₇H₆BrNO₃ 232.04 2× –OH, –CONH₂, –Br N–H⋯O and O–H⋯O interactions

Key Observations:

  • Bromine Substitution: Bromine increases molecular weight and polarizability compared to non-brominated analogs (e.g., 3,5-dihydroxybenzoic acid). It also enhances electrophilic reactivity in substitution reactions .
  • Hydrogen Bonding: The monohydrate exhibits stronger H-bonding than its dimethoxy derivative, which lacks hydroxyl donors.
  • Acidity: The carboxylic acid group (–COOH) in the monohydrate and 3,5-dihydroxybenzoic acid confers higher acidity (pKa ~2–3) compared to the amide derivative (pKa ~8–10) .

Biological Activity

4-Bromo-3,5-dihydroxybenzoic acid monohydrate, known for its structural and functional properties, has garnered attention in various fields of biological research. This compound, with the molecular formula C7H5BrO4H2OC_7H_5BrO_4\cdot H_2O and a molecular weight of 233.017 g/mol, is a derivative of benzoic acid and exhibits a range of biological activities including antimicrobial and cytotoxic effects.

  • IUPAC Name : 4-bromo-3,5-dihydroxybenzoic acid
  • CAS Number : 16534-12-6
  • Molecular Weight : 233.017 g/mol
  • Chemical Structure :

    Chemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL. The bactericidal activity was confirmed with minimum bactericidal concentrations (MBC) demonstrating values from 31.25 to 500 µg/mL, indicating a favorable bactericidal effect (MBC/MIC ratio of 1–4) .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Activity Level
Staphylococcus epidermidis31.2562.5Moderate
Micrococcus luteus62.5125Moderate
Bacillus subtilis31.25125Strong
Escherichia coli>500>1000No Activity

Cytotoxicity Studies

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on cancer cell lines. Notably, at a concentration of 75 µM, it exhibited approximately 40% cytotoxicity; however, at lower concentrations (e.g., 25 µM), it surprisingly increased cell viability by over 100%, suggesting potential as a therapeutic agent in specific contexts .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Concentration (µM)Cell Viability (%)
25>100
75~40
100~85

The antimicrobial action of this compound is believed to be linked to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways critical for bacterial survival. The presence of hydroxyl groups enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized various derivatives of dihydroxybenzoic acids and tested their efficacy against a range of pathogens. The results indicated that compounds similar to 4-bromo-3,5-dihydroxybenzoic acid showed promising results against resistant strains of bacteria .
  • Cytotoxicity in Cancer Research : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines, revealing that certain concentrations could enhance cell proliferation rather than induce cell death, thus opening avenues for further research into its dual role as both an anti-cancer agent and a potential growth factor in controlled environments .

Q & A

Q. What are the crystallographic parameters and hydrogen bonding features of 4-bromo-3,5-dihydroxybenzoic acid monohydrate?

Methodological Answer: The compound crystallizes in the monoclinic space group P2₁/c at 120 K, with O–H⋯O hydrogen bonds dominating its packing. Key crystallographic parameters include:

ParameterValueSource
Crystal systemMonoclinic
Space groupP2₁/c
R factor0.049
wR factor0.076
Data-to-parameter ratio14.3
Mean C–C bond length0.006 Å

Hydrogen-bonding interactions involve the hydroxyl and carboxyl groups, forming a 3D network critical for stability .

Q. What synthetic methodologies are used to prepare halogenated dihydroxybenzoic acid derivatives?

Methodological Answer: While direct synthesis of the title compound is not detailed in the provided evidence, analogous halogenation strategies can be inferred:

  • Electrophilic Bromination : Reacting 3,5-dihydroxybenzoic acid with brominating agents (e.g., Br₂, NBS) under controlled conditions.
  • Purification : Reverse-phase column chromatography (e.g., 0.1% formic acid water/acetonitrile) is effective for isolating brominated products .
  • Validation : LCMS (m/z analysis) and HPLC (retention time) confirm purity and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques ensures comprehensive characterization:

TechniqueApplicationExample ParametersSource
Single-crystal XRDResolve atomic structureR = 0.049, T = 120 K
LCMSConfirm molecular weightm/z 294 [M+H]⁺
HPLCAssess purityRT = 0.66 minutes (SQD-FA05)
¹H/¹³C NMRIdentify functional groupsChemical shifts for –OH/–Br

Advanced Research Questions

Q. How does graph set analysis elucidate the hydrogen bonding network in this compound?

Methodological Answer: Using Etter’s graph set theory ( ), hydrogen bonds are categorized into motifs (e.g., chains, rings). For this compound:

  • D(2,1) Chains : O–H⋯O bonds link adjacent molecules into infinite chains.
  • R₂²(8) Rings : Bifurcated hydrogen bonds form 8-membered rings.
  • Geometric Parameters : Bond distances (~2.8 Å) and angles (~160°) align with strong O–H⋯O interactions .

Q. How can data contradictions in crystallographic refinement be resolved?

Methodological Answer: Contradictions arise from factors like thermal motion or disorder. Strategies include:

  • Data Completeness : Ensure >95% completeness (achieved in with 14.3 data-to-parameter ratio).
  • Restraints/Constraints : Apply geometric restraints for disordered regions.
  • Validation Tools : Use Rfree and difference Fourier maps to detect model biases .

Q. How does the bromo substituent influence supramolecular assembly compared to non-halogenated analogs?

Methodological Answer: The bromo group enhances intermolecular interactions:

  • Electron-Withdrawing Effect : Increases acidity of hydroxyl groups, strengthening O–H⋯O bonds.
  • Steric Effects : Alters packing motifs compared to 3,5-dihydroxybenzoic acid ( ).
  • Comparative Data :
CompoundH-bond Distance (Å)Supramolecular ApplicationSource
4-Bromo-3,5-dihydroxybenzoic acid2.78Co-crystals with N-donors
3,5-Dihydroxybenzoic acid2.65Weaker H-bond networks

Q. What role does the monohydrate form play in stability and reactivity?

Methodological Answer: The water molecule stabilizes the crystal lattice via:

  • Hydrate-Specific H-Bonds : Water bridges carboxyl and hydroxyl groups, reducing hygroscopicity.
  • Thermal Stability : TGA/DSC can quantify dehydration temperatures (method not in evidence but inferred from crystallographic data ).
  • Reactivity : Anhydrous forms may exhibit altered solubility and reaction kinetics (general principles from ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.